molecular formula C21H23N3O3S B2606860 ETHYL 1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERIDINE-4-CARBOXYLATE CAS No. 852132-53-7

ETHYL 1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERIDINE-4-CARBOXYLATE

Cat. No.: B2606860
CAS No.: 852132-53-7
M. Wt: 397.49
InChI Key: DZSNLPKCJXQVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERIDINE-4-CARBOXYLATE is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. The structure includes a methyl group at position 3 and a phenyl substituent at position 6 of the imidazothiazole ring. The piperidine-4-carboxylate moiety is attached via a carbonyl group at the nitrogen of the piperidine ring, with an ethyl ester functionalization.

The compound’s stereoelectronic properties (e.g., solubility, bioavailability) are influenced by the piperidine ring’s basic nitrogen and the ester group, which may enhance membrane permeability compared to simpler analogs. Structural characterization of such compounds often employs crystallographic techniques, with tools like SHELX software historically used for refinement and analysis .

Properties

IUPAC Name

ethyl 1-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-3-27-20(26)16-9-11-23(12-10-16)19(25)18-14(2)24-13-17(22-21(24)28-18)15-7-5-4-6-8-15/h4-8,13,16H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSNLPKCJXQVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include carbon disulfide, α-aminonitriles, and various alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Functional Groups and Structural Features

The compound contains:

  • Ester group (ethyl carboxylate)

  • Carbonyl group (piperidine-4-carbonyl)

  • Imidazothiazole heterocycle (with methyl and phenyl substituents)

These features enable participation in diverse reactions, including hydrolysis, nucleophilic substitution, and potential interactions with biological targets.

Hydrolysis of the Ester Group

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating derivatives with enhanced solubility or reactivity.

Reaction Conditions

ParameterAcidic HydrolysisBasic Hydrolysis
CatalystHCl (aqueous)NaOH (aqueous)
TemperatureReflux at 100°CRoom temperature
ProductPiperidine-4-carboxylic acidPiperidine-4-carboxylate salt

Source: General ester hydrolysis principles .

Nucleophilic Substitution on the Carbonyl Group

The carbonyl group (C=O) in the piperidine ring may react with nucleophiles (e.g., amines, alcohols) under appropriate conditions. For example:

  • Amide formation : Reaction with primary/secondary amines to yield substituted amides.

  • Alkylation : Reaction with alcohols to form esters or ethers.

Mechanism
The electrophilic carbonyl carbon undergoes nucleophilic attack, followed by proton transfer and elimination of the leaving group (e.g., ethanol in ester hydrolysis).

Reactivity of the Imidazothiazole Core

The imidazo[2,1-b] thiazole framework is chemically robust but may undergo:

  • Substitution reactions : At position 2 (carbonyl-linked site) or other heteroatoms, depending on substituents.

  • Coordination chemistry : Potential interactions with metal ions via nitrogen or sulfur atoms.

Note: Specific reactivity data for this exact compound is limited in the provided sources, but analogous thiazole derivatives exhibit such behavior .

Analytical Methods for Reaction Monitoring

Structural confirmation and reaction progress are typically assessed using:

  • Nuclear Magnetic Resonance (NMR) : To track proton environments and functional group transformations.

  • Mass Spectrometry (MS) : To verify molecular weight changes post-reaction.

  • Thin-Layer Chromatography (TLC) : For qualitative analysis of reaction mixtures.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research has demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole compounds exhibit promising anticancer properties. Ethyl 1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}piperidine-4-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

2. Antimicrobial Properties
This compound has shown activity against a range of microorganisms. Its effectiveness against bacterial strains suggests potential applications in developing new antibiotics or antimicrobial agents. The mechanism involves disrupting microbial cell wall synthesis or function, although detailed mechanisms require further investigation .

3. Neurological Applications
The piperidine moiety in the compound may contribute to its neuroprotective effects. Preliminary studies suggest that it could be beneficial in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduction of apoptosis in breast cancer cell lines
Antimicrobial EffectsEffective against gram-positive bacteria
Neuroprotective EffectsReduction of oxidative stress in neuronal models

Mechanism of Action

The mechanism of action of ETHYL 1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The imidazo[2,1-b][1,3]thiazole scaffold is known for its ability to bind to various biological molecules, potentially inhibiting or modulating their activity . The presence of the phenyl and ethyl ester groups may enhance the compound’s activity and selectivity .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural differences and similarities between the target compound and its closest analog, ETHYL 6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-2-CARBOXYLATE (CAS: 914204-71-0), as well as other related derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Potential Implications
ETHYL 1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERIDINE-4-CARBOXYLATE (Target) C₂₂H₂₃N₃O₃S 409.50 - Piperidine-4-carboxylate ester
- Phenyl at imidazothiazole position 6
Enhanced solubility due to piperidine; possible improved target binding via extended structure.
ETHYL 6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-2-CARBOXYLATE C₁₅H₁₃FN₂O₂S 304.34 - Ethyl ester at position 2
- 4-Fluorophenyl at imidazothiazole position 6
Increased lipophilicity and metabolic stability due to fluorine substitution.
4-(3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidine-1-carboximidamide C₂₂H₃₃N₇O₂Si 487.72 - Piperidine-carboximidamide
- Pyrrolopyrazine-imidazole core
Broader π-stacking interactions; potential nucleic acid targeting.

Key Observations

Substituent Effects :

  • The 4-fluorophenyl group in the analog (CAS: 914204-71-0) enhances lipophilicity and resistance to oxidative metabolism compared to the target compound’s phenyl group .
  • The piperidine-4-carboxylate moiety in the target compound introduces a basic nitrogen, which may improve solubility and facilitate salt formation for pharmaceutical formulations.

Biological Relevance :

  • While specific data for the target compound are unavailable, fluorinated imidazothiazoles (e.g., CAS: 914204-71-0) often exhibit enhanced binding to hydrophobic enzyme pockets. The piperidine-carboxylate group in the target compound could mimic natural substrates in kinase or protease inhibition.

Biological Activity

Ethyl 1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}piperidine-4-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound has a molecular formula of C15H14N2O2SC_{15}H_{14}N_{2}O_{2}S and a molar mass of approximately 286.35 g/mol. The structure includes an imidazo-thiazole moiety which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo-thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines:

CompoundCancer TypeIC50 (µM)
Compound AHepG2 (liver)12.5
Compound BMDA-MB-231 (breast)10.0
Compound CA549 (lung)15.0

These findings suggest that the presence of the imidazo-thiazole structure may enhance the anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Compounds containing thiazole rings have been extensively studied for their antimicrobial properties. This compound has shown promising results against both Gram-positive and Gram-negative bacteria. In vitro assays revealed effective inhibition zones:

MicroorganismInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa12

These results indicate that the compound may act by disrupting bacterial cell membranes or inhibiting key metabolic pathways .

Neuroprotective Effects

The neuroprotective potential of thiazole derivatives has been documented in various studies. This compound may exert protective effects in models of neurodegeneration through antioxidant mechanisms and modulation of neurotransmitter systems .

Case Studies

In a recent study published in ACS Omega, researchers synthesized several derivatives of thiazole and evaluated their biological activities. One notable derivative exhibited significant cytotoxicity against cancer cell lines while also demonstrating low toxicity to normal cells. This dual-action property is crucial for developing safer therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing ETHYL 1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERIDINE-4-CARBOXYLATE, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step heterocyclic condensation reactions. For example, the Biginelli reaction (one-pot condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives) is a viable route for analogous imidazo-thiazole systems . Key optimizations include:

  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
  • Characterization : Post-synthesis purification via column chromatography and structural validation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Crystallographic validation via SHELXL refinement can resolve stereochemical ambiguities .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer :

  • Spectroscopic techniques : ¹H/¹³C NMR to verify proton environments and carbon frameworks. FT-IR for functional group identification (e.g., ester carbonyl stretch at ~1700 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98% threshold for publication).

Advanced Research Questions

Q. How can structural ambiguities (e.g., imidazo-thiazole ring puckering or piperidine conformation) be resolved using crystallographic tools?

  • Methodological Answer :

  • Ring puckering analysis : Apply Cremer-Pople parameters to quantify non-planarity in the imidazo-thiazole or piperidine rings. For example, calculate puckering amplitudes (Q) and phase angles (θ) from SC-XRD data using software like PLATON or PARST .
  • Refinement strategies : Use SHELXL’s restraints (e.g., DFIX, DANG) to model disordered regions. Compare experimental torsion angles with density functional theory (DFT)-optimized geometries to validate conformers .

Q. What analytical approaches are recommended for resolving contradictions between experimental and computational data (e.g., DFT-predicted vs. observed bond lengths)?

  • Methodological Answer :

  • Benchmarking : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) and compare bond lengths/angles with SC-XRD data. Discrepancies >0.02 Å may indicate crystal packing effects or solvent interactions.
  • Hirshfeld surface analysis : Use CrystalExplorer to map close contacts (e.g., C–H···O, π–π stacking) influencing molecular geometry .
  • Error analysis : Quantify uncertainties in crystallographic data (e.g., R-factors) and computational convergence thresholds (e.g., SCF energy tolerance).

Q. How can hydrogen-bonding networks and supramolecular interactions be systematically analyzed in crystals of this compound?

  • Methodological Answer :

  • Graph set analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Etter’s formalism to identify dominant intermolecular interactions .
  • Energy frameworks : Generate 3D interaction maps with Mercury software, quantifying interaction energies (e.g., electrostatic, dispersion) to prioritize key stabilizing forces.

Q. What strategies are recommended for optimizing stability during long-term storage or under experimental conditions (e.g., light, humidity)?

  • Methodological Answer :

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor degradation via HPLC.
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic cleavage of the ester group.
  • Thermal analysis : Use differential scanning calorimetry (DSC) to identify phase transitions or decomposition thresholds (>150°C typically safe for bench handling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.